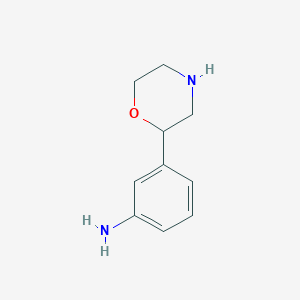![molecular formula C11H17N3 B13064466 N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B13064466.png)
N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{bicyclo[221]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine is a compound that features a bicyclic structure with a heptane ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a pyrazole derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the bicyclo[2.2.1]heptane derivative is reacted with a pyrazole derivative in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but may have different functional groups.
Pyrazole derivatives: These compounds share the pyrazole moiety but may have different substituents.
Uniqueness
N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine is unique due to its combination of the bicyclo[2.2.1]heptane structure with the pyrazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N3/c1-14-7-10(6-12-14)13-11-5-8-2-3-9(11)4-8/h6-9,11,13H,2-5H2,1H3 |
InChI Key |
DDUCCLXOYUHCCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2CC3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Racemic-(1S,3S,4S,5R)-2-Tert-Butyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate](/img/structure/B13064384.png)

![Tert-butyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13064400.png)





![2-{[4-(Dimethylsulfamoyl)phenyl]formamido}acetic acid](/img/structure/B13064425.png)
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13064426.png)


![3-Bromo-4-[(3-methylbutan-2-yl)oxy]oxolane](/img/structure/B13064458.png)

